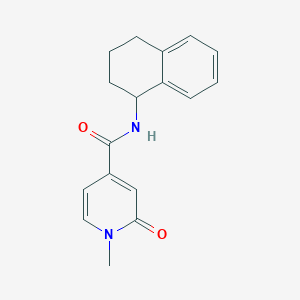
1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide, also known as TPN-22, is a chemical compound that has been synthesized for scientific research purposes. It is classified as a pyridinecarboxamide and has been found to have potential therapeutic applications in the treatment of various diseases.
作用机制
The mechanism of action of 1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide has been found to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which play a role in the development of various diseases. 1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the growth and spread of tumors.
实验室实验的优点和局限性
One of the main advantages of 1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide for lab experiments is its potential therapeutic applications. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. However, one limitation of 1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic applications of 1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the mechanism of action of 1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide could be further elucidated to better understand how it exerts its anti-inflammatory and anti-tumor effects.
合成方法
The synthesis of 1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide involves several steps, including the reaction of 2-acetylpyridine with 1,2,3,4-tetrahydronaphthalene-1-carboxaldehyde to form a Schiff base intermediate. This intermediate is then reduced by sodium borohydride to yield the final product, 1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide. The synthesis process has been optimized to improve the yield and purity of the compound.
科学研究应用
1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders. 1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide has also been studied for its potential use as a neuroprotective agent, as it has been found to protect against oxidative stress-induced cell death in neuronal cells.
属性
IUPAC Name |
1-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-19-10-9-13(11-16(19)20)17(21)18-15-8-4-6-12-5-2-3-7-14(12)15/h2-3,5,7,9-11,15H,4,6,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOGTRFYZOQAMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,5-Dimethylmorpholin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B7494659.png)

![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7494671.png)

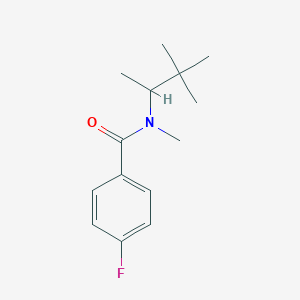
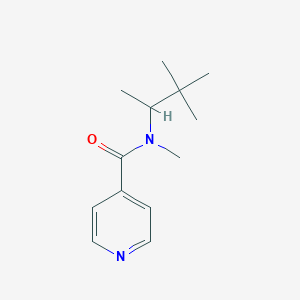

![(4-chloropyridin-2-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7494701.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbutan-1-one](/img/structure/B7494705.png)
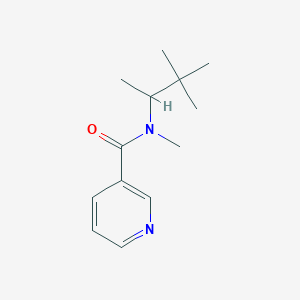
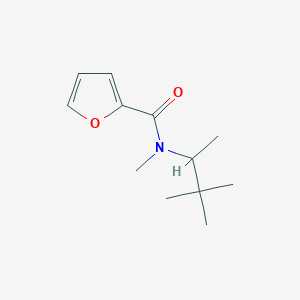
![2-[Methyl-(2-methylcyclohexyl)amino]acetamide](/img/structure/B7494721.png)

